3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline
Description
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline (CAS: 1040309-97-4) is a halogenated aniline derivative with a 3-fluorobenzyl group attached to the nitrogen atom of the aniline ring. Its molecular formula is $ \text{C}{13}\text{H}{9}\text{ClF}_{2}\text{N} $, and it is characterized by two fluorine atoms (at positions 4 of the aniline ring and 3 of the benzyl group) and one chlorine atom (position 3 of the aniline ring). The compound is synthesized via reductive amination or nucleophilic substitution reactions, often involving halogenated precursors . Its structural features, including electron-withdrawing substituents (Cl, F) and a lipophilic benzyl group, make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of antitumor and antiparasitic agents .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N/c14-12-7-11(4-5-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRVQZOBFDOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-fluoronitrobenzene with 3-fluorobenzylamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yield and safety. The reaction conditions are carefully controlled to ensure complete conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines .
Scientific Research Applications
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary, but typically involve interactions at the molecular level that disrupt normal cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 3-Chloro-4-fluoro-N-(4-fluorobenzyl)aniline (CAS: 869952-62-5) This isomer substitutes the benzyl fluorine at the para position. However, steric hindrance is reduced, which may improve binding in biological systems .
- This isomer is less commonly reported in pharmacological studies, suggesting lower bioactivity .
Functional Group Modifications
3-Chloro-4-((3-fluorobenzyl)oxy)aniline
Replacing the amine-linked benzyl group with an ether (O-linked) decreases basicity and electron-donating capacity. This modification reduces antiparasitic potency against Leishmania but retains activity against Plasmodium falciparum, highlighting the importance of the amine group in target engagement .3-Chloro-4-fluoro-N-(2-methoxyphenyl)aniline (3bk)
Substituting the benzyl group with a 2-methoxyphenyl ring introduces electron-donating effects. The methoxy group increases solubility in polar solvents but may reduce membrane permeability. This derivative was synthesized in 55% yield, lower than benzyl-substituted analogs, likely due to steric interference .
Pharmacologically Active Derivatives
- 4-Arylaminoquinazolines (4a–4d) When 3-chloro-4-fluoroaniline is condensed with quinazoline scaffolds, antitumor activity is observed.
Heterocyclic Hybrids (e.g., Pyrazolyl-oxadiazole Systems)
Complex hybrids incorporating the target compound’s aniline moiety show enhanced antimicrobial activity. The fluorine atoms contribute to metabolic stability, while the benzyl group facilitates interactions with hydrophobic enzyme pockets .
Physicochemical and Spectroscopic Properties
- Lipophilicity: The 3-fluorobenzyl group increases logP compared to non-benzylated analogs (e.g., 3-chloro-4-fluoroaniline), favoring blood-brain barrier penetration .
- Spectroscopy : Density functional theory (DFT) studies on 3-chloro-4-fluoroaniline predict IR peaks at 1250 cm$^{-1}$ (C-F stretch) and 750 cm$^{-1}$ (C-Cl stretch). Benzyl substitution shifts these peaks due to conjugation effects .
Biological Activity
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents, particularly fluorine and chlorine, enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₁₃H₁₁ClF₂N. Its structure features:
- A chlorine atom at the 3-position
- A fluorine atom at the 4-position
- A fluorobenzyl group attached to the nitrogen atom
This unique substitution pattern influences its reactivity and biological activity, differentiating it from other substituted anilines.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Potential as enzyme inhibitors
Anticancer Activity
Fluorinated anilines have been studied for their ability to inhibit key cancer pathways. For instance, structural analogs have shown promising results against various cancer cell lines by targeting specific receptors such as EGFR (Epidermal Growth Factor Receptor). The introduction of electron-withdrawing groups like fluorine enhances binding affinity, leading to increased potency against cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC₅₀ (μM) | Target |
|---|---|---|
| 3-Chloro-4-fluoroaniline | 0.02 | EGFR |
| N-(3-chloro-4-fluorophenyl)quinazoline | 0.157 | MERS-CoV |
| 4-anilinoquinazoline | 5.8 | Various cancer cell lines |
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorine atoms. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes.
Case Studies
- Antimicrobial Studies : Research on similar fluorinated anilines has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Chromobacterium violaceum. These studies suggest that the compound may possess similar properties, warranting further investigation.
- Cytotoxicity Tests : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with fluorine substitutions have been reported to have IC₅₀ values in the low micromolar range against breast and lung cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
